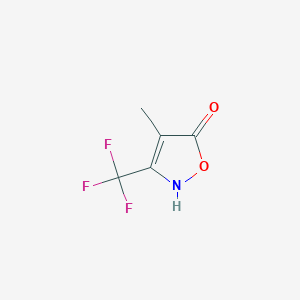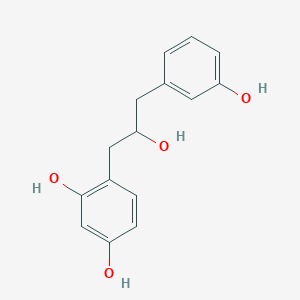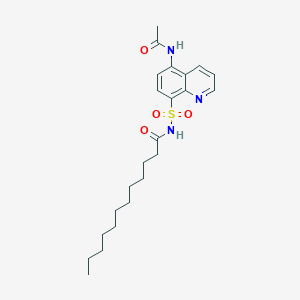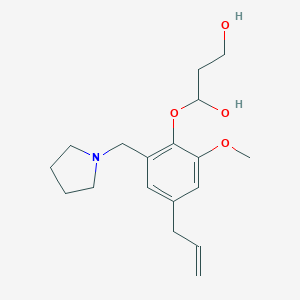![molecular formula C18H27N3O9S3 B034299 Tris[2-(3-mercaptopropionyloxy)éthyl] isocyanurate CAS No. 36196-44-8](/img/structure/B34299.png)
Tris[2-(3-mercaptopropionyloxy)éthyl] isocyanurate
Vue d'ensemble
Description
Le caproate de 2,4,6-tribromophényle, également connu sous le nom d'ester d'acide caproïque 2,4,6-tribromophényle, est un composé chimique de formule moléculaire C12H13Br3O2 et d'une masse moléculaire de 428,94 g/mol . Ce composé est principalement connu pour ses propriétés antifongiques et est utilisé dans diverses applications de recherche scientifique .
Applications De Recherche Scientifique
2,4,6-Tribromophenyl caproate is widely used in scientific research due to its antifungal properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to fungal infections and their treatment.
Medicine: Investigated for its potential use in antifungal therapies.
Industry: Utilized in the production of antifungal coatings and preservatives.
Mécanisme D'action
Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate, also known as 2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate), or Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester, is a compound with a wide range of applications in the field of polymer chemistry .
Target of Action
The primary targets of this compound are the reactive sites in various polymers where it acts as a chain transfer agent, cross-linking agent, epoxy curing agent, and photocuring monomer for thiol-ene polymerization systems .
Mode of Action
The compound interacts with its targets through its mercaptopropionyloxy groups. These groups can form covalent bonds with the reactive sites in the polymers, leading to changes in the polymer structure. This can result in the formation of cross-links, termination of polymer chains, or initiation of new polymer chains .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization process, affecting the formation and properties of the resulting polymers .
Pharmacokinetics
It is known that the compound has a molecular weight of 52562 , which may influence its behavior in the body if it were to be ingested or absorbed.
Result of Action
The action of this compound results in changes to the structure and properties of polymers. This can include increased cross-linking, improved thermal stability, and enhanced resistance to chemical, UV, and physical stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and extent of the reactions involving this compound. Additionally, the presence of other chemicals can also influence its reactivity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du caproate de 2,4,6-tribromophényle implique généralement l'estérification du 2,4,6-tribromophénol avec l'acide caproïque. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. Les conditions de réaction comprennent souvent le chauffage des réactifs sous reflux pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du caproate de 2,4,6-tribromophényle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de catalyseurs de qualité industrielle, et la réaction est effectuée dans de grands réacteurs pour produire le composé en quantités importantes. Le produit est ensuite purifié par distillation ou recristallisation pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Le caproate de 2,4,6-tribromophényle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides phénoliques bromés correspondants.
Réduction : Les réactions de réduction peuvent conduire à l'élimination des atomes de brome, ce qui donne des composés phénoliques moins bromés.
Substitution : Les atomes de brome du composé peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acides phénoliques bromés.
Réduction : Composés phénoliques moins bromés.
Substitution : Composés phénoliques avec des groupes fonctionnels substitués.
4. Applications de recherche scientifique
Le caproate de 2,4,6-tribromophényle est largement utilisé dans la recherche scientifique en raison de ses propriétés antifongiques. Parmi ses applications, citons :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Employé dans des études relatives aux infections fongiques et à leur traitement.
Médecine : Enquête sur son utilisation potentielle dans les thérapies antifongiques.
Industrie : Utilisé dans la production de revêtements et de conservateurs antifongiques.
5. Mécanisme d'action
L'activité antifongique du caproate de 2,4,6-tribromophényle est principalement due à sa capacité à perturber la membrane cellulaire des champignons. Le composé interagit avec la bicouche lipidique de la membrane cellulaire fongique, ce qui entraîne une augmentation de la perméabilité et une fuite du contenu cellulaire. Cela conduit finalement à la mort des cellules fongiques. Les cibles moléculaires comprennent les lipides et les protéines membranaires impliqués dans le maintien de l'intégrité de la membrane cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,6-Tribromophénol : Un dérivé bromé du phénol présentant des propriétés antifongiques similaires.
2,4,6-Tribromoanisole : Un autre composé bromé utilisé dans les applications antifongiques.
Acétate de 2,4,6-tribromophényle : Un ester de 2,4,6-tribromophénol présentant des propriétés chimiques similaires.
Unicité
Le caproate de 2,4,6-tribromophényle est unique en raison de sa liaison ester spécifique avec l'acide caproïque, qui lui confère des propriétés chimiques et physiques distinctes par rapport à d'autres composés similaires. Cette liaison ester améliore sa solubilité et sa stabilité, ce qui la rend plus efficace dans certaines applications .
Propriétés
IUPAC Name |
2-[2,4,6-trioxo-3,5-bis[2-(3-sulfanylpropanoyloxy)ethyl]-1,3,5-triazinan-1-yl]ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O9S3/c22-13(1-10-31)28-7-4-19-16(25)20(5-8-29-14(23)2-11-32)18(27)21(17(19)26)6-9-30-15(24)3-12-33/h31-33H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKONAWMNQERAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCS)CCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067959 | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36196-44-8 | |
| Record name | 1,1′,1′′-[(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] tris(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36196-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036196448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethane-2,1-diyl tris(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester a promising candidate for biomedical applications?
A1: This compound, often referred to as TEMPIC, demonstrates significant potential in biomedical engineering, particularly in the development of soft tissue adhesive patches (STAPs) and bone fixation materials. [, ] Its appeal stems from several key features:
- Biocompatibility: TEMPIC exhibits promising biocompatibility, as evidenced by encouraging results in cytotoxicity tests. [, ] This characteristic is crucial for minimizing adverse reactions when used in vivo.
- Tunable Mechanical Properties: When incorporated into composite materials, TEMPIC enables the creation of frameworks with a wide range of mechanical properties, from rigid structures suitable for bone fixation to soft and pliable STAPs. [, ] This versatility makes it adaptable to diverse biomedical applications.
- Efficient Crosslinking: TEMPIC readily participates in thiol-ene and thiol-yne coupling reactions, enabling rapid and efficient crosslinking under benign conditions, including the use of visible light. [, ] This property facilitates the fabrication of biomaterials with controlled architectures and properties.
Q2: How does the structure of Propanoic acid, 3-mercapto-, (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl ester contribute to its function in biomaterials?
A2: The molecular structure of TEMPIC directly influences its functionality in biomaterial applications:
- Triazine-Trione Core: This rigid core provides a structural foundation and can influence the overall mechanical properties of the resulting material. []
- Ester Linkages: These linkages offer potential hydrolytic degradability, allowing for the controlled breakdown of the material within the body. [] This characteristic is essential for bioresorbable implants and drug delivery systems.
- Terminal Thiol Groups: The three thiol (-SH) groups act as reactive sites for thiol-ene or thiol-yne coupling reactions. [, ] These reactions enable the covalent attachment of TEMPIC to other molecules, facilitating the formation of crosslinked polymer networks and the incorporation of the compound into various material formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
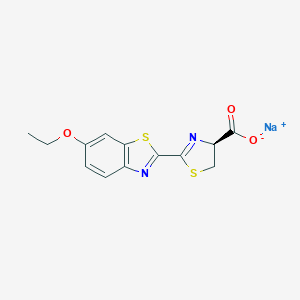



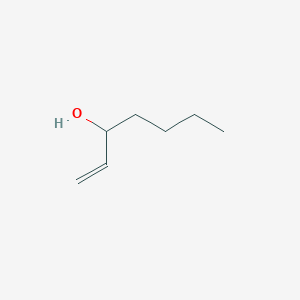
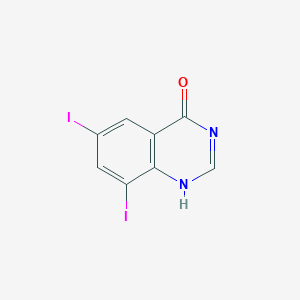
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

